2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid
Description
2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid is a benzoic acid derivative featuring a benzoyl moiety substituted with a methylthio (-SMe) group at the para position and a nitro (-NO₂) group at the meta position relative to the benzoyl carbonyl (Fig. 1). The nitro group’s meta position to the benzoyl carbonyl and ortho to the methylthio group aligns with the structural prerequisites for nucleophilic displacement reactions, as noted in studies on analogous systems .
Properties
IUPAC Name |
2-(4-methylsulfanyl-3-nitrobenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c1-22-13-7-6-9(8-12(13)16(20)21)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHERYECRDOGVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid typically involves the nitration of 4-(methylthio)benzoic acid followed by a Friedel-Crafts acylation reaction. The nitration process introduces a nitro group into the aromatic ring, while the Friedel-Crafts acylation attaches the benzoyl group to the molecule .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or iron (Fe) with hydrochloric acid (HCl) are commonly used.
Substitution: Reagents like bromine (Br2) for electrophilic substitution or sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylthio group can interact with thiol-containing enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or the modification of protein function .
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The methylthio group in the target compound provides moderate electron donation, contrasting with stronger electron-donating groups like dimethylamino (in ) or electron-withdrawing groups like trifluoromethyl (in 8e, ). These differences influence reaction rates in displacement processes .
- Steric Effects : Bulky substituents (e.g., dichlorophenylthio in 8d) reduce synthetic yields (40% for 8d vs. 58–73% for pyridinylthio analogs in ), while smaller groups like methylthio may favor higher yields .
Physicochemical Properties
Comparative data on melting points, purity, and spectral characteristics reveal substituent-driven trends:
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., trifluoromethyl in 8e) lower melting points (154–156°C) compared to methoxy-substituted 8d (218–220°C), likely due to reduced crystal lattice stability .
Biological Activity
2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid, a compound belonging to the class of nitrobenzoic acids, has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 303.33 g/mol
This compound features a methylthio group and a nitro group attached to a benzoic acid backbone, which influences its reactivity and biological interactions.
Biological Activity
1. Anticancer Properties
Research indicates that derivatives of nitrobenzoic acids, including this compound, exhibit significant anticancer activity. A study on related compounds showed that they could inhibit tumor growth and metastasis in breast cancer models when combined with chemotherapeutic agents like Paclitaxel. The mechanism involved the inhibition of EGF-induced migration and chemotaxis in cancer cells, suggesting a potential role in anti-metastatic therapies .
2. Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the nitro group is essential for its activity, as it can undergo reduction to form reactive intermediates that may induce apoptosis in cancer cells.
Case Studies
Case Study 1: In Vivo Tumor Growth Inhibition
In a study involving SCID mice xenografts, treatment with 4-methyl-3-nitro-benzoic acid (MNBA), a structural analog, demonstrated synergistic effects with Paclitaxel in inhibiting tumor growth and metastasis. This suggests that similar compounds could be developed for therapeutic use against aggressive cancers .
Case Study 2: In Vitro Migration Inhibition
Another investigation revealed that MNBA effectively inhibited the migration of breast cancer cells in vitro without affecting cell viability or cell cycle progression. This indicates a specific action on migratory pathways, making it a candidate for further development as an anti-metastatic agent .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key findings from various studies on similar nitrobenzoic acid derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
